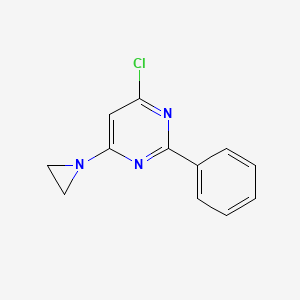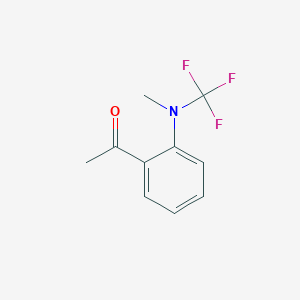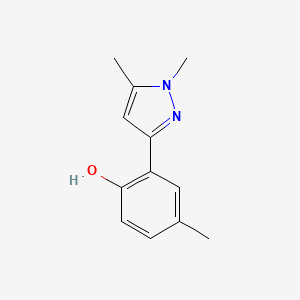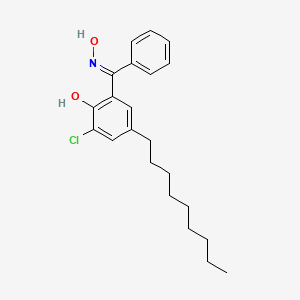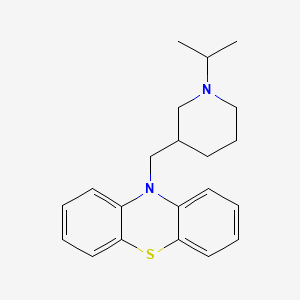
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic molecule Phenothiazine and its derivatives have been widely utilized in various fields due to their unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-, the synthesis can be achieved through a series of steps:
N-Substitution: The phenothiazine core undergoes N-substitution with an appropriate alkylating agent to introduce the N-isopropyl-3-piperidyl group.
Coupling Reactions: Subsequent coupling reactions are carried out to attach the piperidyl group to the phenothiazine core.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a photoredox catalyst in biological systems.
Medicine: Explored for its antipsychotic and antihistaminic properties.
Industry: Utilized in the development of advanced materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity.
Pathways: It affects the dopaminergic and serotonergic pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a different substitution pattern on the phenothiazine core.
Promethazine: Used as an antihistamine, promethazine has a different side chain compared to phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-.
Propiedades
Número CAS |
63834-10-6 |
|---|---|
Fórmula molecular |
C21H26N2S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
10-[(1-propan-2-ylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-16(2)22-13-7-8-17(14-22)15-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,16-17H,7-8,13-15H2,1-2H3 |
Clave InChI |
URLDXWQJEZSSLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


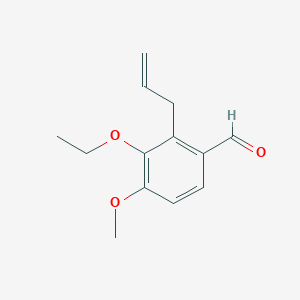
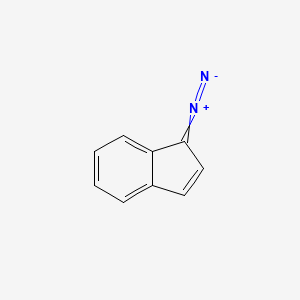

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
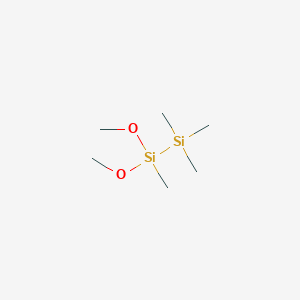
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
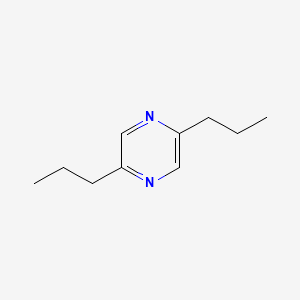
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

